(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-{[(3-METHYLBUTYL)AMINO]METHYLIDENE}-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
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Overview
Description
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-{[(3-METHYLBUTYL)AMINO]METHYLIDENE}-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-{[(3-METHYLBUTYL)AMINO]METHYLIDENE}-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The starting materials often include 1,3-benzothiazole derivatives, pyrazolone derivatives, and various alkylating agents. The reaction conditions may involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like p-toluenesulfonic acid (PTSA) or triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-{[(3-METHYLBUTYL)AMINO]METHYLIDENE}-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary from room temperature to elevated temperatures, and solvents like ethanol, methanol, or dichloromethane (DCM) are often used.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as a ligand in coordination chemistry or as a precursor in the synthesis of heterocyclic compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with enzymes, receptors, or other biological targets.
Medicine
In medicinal chemistry, (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-{[(3-METHYLBUTYL)AMINO]METHYLIDENE}-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is explored for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, infections, or neurological disorders.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or dyes. Its unique chemical structure allows for the design of materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-{[(3-METHYLBUTYL)AMINO]METHYLIDENE}-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular pathways. For example, it may inhibit an enzyme involved in a disease pathway, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole derivatives: These compounds share the benzothiazole ring and may exhibit similar biological activities.
Pyrazolone derivatives: These compounds have a pyrazolone core and are often used in medicinal chemistry for their anti-inflammatory and analgesic properties.
Sulfonyl compounds: These compounds contain a sulfonyl group and are known for their diverse chemical reactivity.
Uniqueness
The uniqueness of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-{[(3-METHYLBUTYL)AMINO]METHYLIDENE}-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-(3-methylbutyliminomethyl)-5-[(4-methylphenyl)sulfanylmethyl]-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4OS2/c1-16(2)12-13-25-14-19-21(15-30-18-10-8-17(3)9-11-18)27-28(23(19)29)24-26-20-6-4-5-7-22(20)31-24/h4-11,14,16,27H,12-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEVWCJQTLNNLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=C(C(=O)N(N2)C3=NC4=CC=CC=C4S3)C=NCCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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